molecular formula C10H11FN2 B15261885 2-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-YL)pyridine

2-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-YL)pyridine

Cat. No.: B15261885
M. Wt: 178.21 g/mol
InChI Key: OWMBBNPDBRCYHU-UHFFFAOYSA-N
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Description

2-Fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine is a fluorinated heterocyclic compound with the molecular formula C10H11FN2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine typically involves the fluorination of bipyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the bipyridine structure. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxide derivatives, while reduction can produce fully hydrogenated bipyridine compounds.

Scientific Research Applications

2-Fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fluorinated Quinolines: These compounds share the presence of a fluorine atom and a heterocyclic structure.

    Fluorinated Pyridines: Similar in structure but differ in the position and number of fluorine atoms.

Uniqueness

2-Fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine is unique due to its specific fluorination pattern and tetrahydro structure, which can impart distinct chemical and biological properties compared to other fluorinated heterocycles.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

2-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

InChI

InChI=1S/C10H11FN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-3,5,12H,4,6-7H2

InChI Key

OWMBBNPDBRCYHU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=C(N=CC=C2)F

Origin of Product

United States

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